4-(2-Propenyloxy)benzenepropanoic acid
Description
4-(2-Propenyloxy)benzenepropanoic acid is a substituted benzenepropanoic acid derivative characterized by a propenyloxy group (-O-CH₂-CH=CH₂) at the para position of the benzene ring and a propanoic acid side chain.
Properties
CAS No. |
6522-02-7 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(4-prop-2-enoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h2-4,6-7H,1,5,8-9H2,(H,13,14) |
InChI Key |
QBJZQVXPGHFVAG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Phloretic Acid (4-Hydroxybenzenepropanoic Acid)
- Structure : 4-Hydroxy group (-OH) on the benzene ring.
- Key Properties: Exhibits antioxidant activity due to the phenolic hydroxyl group. It serves as a precursor in lignin biosynthesis and microbial metabolism .
- Bioactivity: Lower logP (1.34) compared to 4-(2-Propenyloxy)benzenepropanoic acid, suggesting higher hydrophilicity.
Ibuprofen Impurity F (3-(4-Isobutylphenyl)propanoic Acid)
- Structure : Isobutyl group (-CH₂CH(CH₂)₂) at the para position.
- Key Properties: Non-polar substituent increases lipophilicity (logP ~3.5), enhancing membrane permeability. Used as a reference standard in pharmaceutical quality control .
4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester
- Structure : Epoxide-containing oxiranylmethoxy group (-O-CH₂-C₂H₃O) at the para position.
- Key Properties : The epoxide moiety confers reactivity for ring-opening reactions, making it valuable in synthesizing chiral intermediates (e.g., Esmolol hydrochloride) .
- Applications : Used in asymmetric synthesis due to its stereochemical specificity.
Tesaglitazar (α-Ethoxy-4-[2-(4-sulfonyloxyphenyl)ethoxy]benzenepropanoic Acid)
- Structure : Ethoxy (-OCH₂CH₃) and sulfonyloxy (-SO₃H) groups.
- Key Properties : Polar substituents enhance solubility in aqueous media. Acts as a dual PPARα/γ agonist for treating type 2 diabetes .
- Bioactivity : High receptor-binding affinity due to synergistic effects of ethoxy and sulfonyl groups.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | logP | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|---|
| This compound* | C₁₂H₁₄O₃ | 206.24 | ~2.8 | ~1.2 (DMSO) | Propenyloxy, propanoic acid |
| Phloretic acid | C₉H₁₀O₃ | 166.18 | 1.34 | 25.6 (Water) | Hydroxyl |
| Ibuprofen Impurity F | C₁₃H₁₈O₂ | 206.28 | 3.5 | 0.03 (Water) | Isobutyl |
| 4-[(2R)-Oxiranylmethoxy]benzenepropanoic acid methyl ester | C₁₃H₁₆O₅ | 260.26 | 1.9 | 50.1 (Methanol) | Oxiranylmethoxy, methyl ester |
*Estimated values based on structural analogs .
Research Findings and Industrial Relevance
- Synthetic Utility: The propenyloxy group in this compound could serve as a reactive handle for further functionalization, akin to the epoxide in ’s compound .
- Pharmacological Potential: Structural similarities to Tesaglitazar suggest possible applications in metabolic disorder therapeutics, though further in vitro studies are needed .
- Regulatory Status: Analogous compounds (e.g., 2-(4-Chloro-2-methylphenoxy)propionic acid in ) emphasize the need for rigorous exposure monitoring due to occupational hazards .
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